molecular formula C14H16FN3OS B14959613 4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14959613
M. Wt: 293.36 g/mol
InChI Key: AYYCWNHBILKUOW-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluoro group and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluoro Group: The 4-fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step involves coupling the 4-fluorobenzoyl chloride with the thiadiazole derivative in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and π-π interactions with enzymes, potentially inhibiting their activity. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-methyl-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the fluoro group, which enhances its lipophilicity and biological activity compared to its chloro, bromo, and methyl analogs. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

4-fluoro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16FN3OS/c1-3-4-9(2)13-17-18-14(20-13)16-12(19)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

AYYCWNHBILKUOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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